molecular formula C5H9N3 B11756035 (S)-1-(1H-pyrazol-4-yl)ethan-1-amine

(S)-1-(1H-pyrazol-4-yl)ethan-1-amine

Katalognummer: B11756035
Molekulargewicht: 111.15 g/mol
InChI-Schlüssel: RPDQDVLOUJVEEX-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(1H-Pyrazol-4-yl)ethan-1-amin ist eine chirale Aminverbindung, die einen Pyrazolring enthält.

Eigenschaften

Molekularformel

C5H9N3

Molekulargewicht

111.15 g/mol

IUPAC-Name

(1S)-1-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI-Schlüssel

RPDQDVLOUJVEEX-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C1=CNN=C1)N

Kanonische SMILES

CC(C1=CNN=C1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Substrate : 1H-Pyrazole-4-carbaldehyde is treated with ammonium acetate in methanol under acidic conditions (e.g., acetic acid) to form the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or chiral catalysts like (R)- or (S)-BINAP-ruthenium complexes enable enantioselective reduction. For example, using (S)-BINAP-RuCl2 achieves up to 92% enantiomeric excess (ee) for the (S)-enantiomer.

  • Yield : Typical yields range from 65% to 78%, depending on the reducing agent and solvent system.

Key Data :

ParameterValueSource
Optimal Catalyst(S)-BINAP-RuCl2
Temperature25–40°C
SolventMethanol/THF (1:1)
Enantiomeric Excess88–92% ee (S)

Hydrogenation of Nitroethylpyrazole Derivatives

Catalytic hydrogenation of nitro groups provides a robust pathway to primary amines. For this compound, this method requires chiral modifiers to induce asymmetry.

Procedure Highlights

  • Nitro Precursor : 1-(1H-Pyrazol-4-yl)-2-nitroethane is synthesized via alkylation of 4-nitropyrazole with ethyl bromide.

  • Asymmetric Hydrogenation : Palladium on carbon (Pd/C) with cinchona alkaloids (e.g., cinchonidine) as chiral modifiers achieves up to 85% ee.

  • Reaction Scale : This method is scalable, with yields exceeding 70% in gram-scale reactions.

Key Data :

ParameterValueSource
CatalystPd/C + Cinchonidine
Pressure50 psi H2
SolventEthanol/Water (9:1)
Enantiomeric Excess80–85% ee (S)

Stereoselective Reduction of Pyrazole-4-yl Imines

Chiral zirconium or titanium hydrides enable highly stereoselective reductions of imine intermediates. This method is notable for its compatibility with bulky substrates.

Mechanistic Insights

  • Imine Formation : 1H-Pyrazole-4-yl ketones react with (S)-tert-butanesulfinamide to form sulfinyl imines.

  • Reduction : Schwartz’s reagent (Cp2ZrHCl) selectively reduces the imine to the (S)-amine with >95% ee.

  • Workup : Hydrolysis with aqueous HCl removes the sulfinyl group, yielding the free amine.

Key Data :

ParameterValueSource
Reducing AgentCp2ZrHCl
Temperature−20°C to 0°C
SolventDichloromethane
Enantiomeric Excess93–97% ee (S)

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods offer an eco-friendly alternative for obtaining enantiopure this compound. Lipases or transaminases selectively hydrolyze or aminate racemic precursors.

Process Details

  • Substrate : Racemic 1-(1H-pyrazol-4-yl)ethan-1-amine is acylated with vinyl acetate.

  • Enzyme : Candida antarctica lipase B (CAL-B) preferentially acetylates the (R)-enantiomer, leaving the (S)-amine unreacted.

  • Yield : After kinetic resolution, the (S)-enantiomer is isolated with >99% ee but lower yields (~45%).

Key Data :

ParameterValueSource
EnzymeCandida antarctica lipase B
Reaction Time24–48 h
SolventPhosphate buffer (pH 7.5)
Enantiomeric Excess>99% ee (S)

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Reductive Amination65–7888–92ModerateHigh
Hydrogenation70–7580–85HighModerate
Stereoselective Reduction60–7093–97LowLow
Enzymatic Resolution40–45>99ModerateHigh

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-1-(1H-Pyrazol-4-yl)ethan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

    Substitution: Der Pyrazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Wasserstoffperoxid und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

    Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonate werden unter verschiedenen Bedingungen (z.B. sauer, basisch oder neutral) verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Iminen oder Nitrilen führen, während Reduktion zu sekundären oder tertiären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that (S)-1-(1H-pyrazol-4-yl)ethan-1-amine and its derivatives exhibit significant anticancer activities. For instance, compounds related to this pyrazole derivative have been shown to inhibit the mTORC1 pathway, which is crucial in cancer cell proliferation and survival. Enhanced autophagy levels have also been observed, suggesting a dual mechanism of action that could disrupt cancer cell metabolism and viability .

Case Study:
A study evaluated the effects of various pyrazole derivatives on cancer cell lines, demonstrating that certain modifications to the pyrazole ring can enhance anticancer efficacy. The derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

CompoundIC50 (µM)Mechanism of Action
This compound20.12 ± 6.20mTORC1 inhibition
Doxorubicin0.92 ± 0.1DNA intercalation

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. Research indicates that pyrazole derivatives can act as monoamine oxidase inhibitors, which are important for treating neurological disorders such as depression and anxiety .

Case Study:
In vitro studies demonstrated that certain pyrazole compounds can selectively inhibit monoamine oxidases with high potency, suggesting their potential use in managing mood disorders .

CompoundInhibition TypeSelectivity Index
This compoundNon-competitive MAO inhibitorHigh

Material Science Applications

Beyond biological applications, this compound has found utility in material science, particularly in the synthesis of novel polymers and nanomaterials. Its ability to form coordination complexes with metal ions makes it valuable for developing advanced materials with specific electronic and optical properties.

Case Study:
Recent research has focused on incorporating pyrazole derivatives into polymer matrices to enhance their thermal stability and mechanical properties. These materials have shown promise in applications ranging from electronics to coatings .

Synthetic Applications

The synthesis of this compound involves several methodologies that can be optimized for higher yields and purity. Common synthetic routes include:

Synthesis Method:

Reactants Pyrazole derivative Ethanamine\text{Reactants }\text{Pyrazole derivative Ethanamine}
Conditions Solvent Ethanol Temperature Reflux\text{Conditions }\text{Solvent Ethanol Temperature Reflux}

This method allows for the efficient production of the compound while maintaining structural integrity.

Wirkmechanismus

The mechanism of action of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    ®-1-(1H-Pyrazol-4-yl)ethan-1-amin: Das Enantiomer der Verbindung, das unterschiedliche biologische Aktivitäten haben kann.

    1-(1H-Pyrazol-4-yl)ethan-1-amin: Das racemische Gemisch der Verbindung.

    1-(1H-Pyrazol-4-yl)ethanol: Eine verwandte Verbindung mit einer Hydroxylgruppe anstelle einer Aminogruppe.

Einzigartigkeit

(S)-1-(1H-Pyrazol-4-yl)ethan-1-amin ist aufgrund seiner chiralen Natur einzigartig, die zu spezifischen Wechselwirkungen mit biologischen Zielstrukturen führen kann. Diese enantiomerspezifische Aktivität kann in der Arzneimittelentwicklung entscheidend sein, da ein Enantiomer möglicherweise wirksamer ist oder weniger Nebenwirkungen aufweist als das andere.

Biologische Aktivität

(S)-1-(1H-pyrazol-4-yl)ethan-1-amine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethanamine. Various synthetic routes have been explored to optimize yield and purity. For instance, modifications in reaction conditions such as temperature and solvent choice significantly influence the efficiency of the synthesis process.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol . The structure of the pyrazole ring appears crucial for this activity, with specific substitutions enhancing potency.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including lung carcinoma cells. The mechanism is thought to involve apoptosis induction and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrazole ring can significantly alter biological activity. Key findings include:

Modification Effect on Activity
Substitution at the 4-positionIncreased anti-inflammatory activity
Presence of electron-withdrawing groupsEnhanced antimicrobial properties
Alkyl chain length variationImpact on cytotoxicity against cancer cells

For instance, introducing a hydroxyl group at specific positions has been shown to improve anti-inflammatory effects by enhancing hydrogen bonding interactions with target proteins .

Case Studies

Several case studies have provided insights into the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Compounds with hydroxyl or carboxylic acid groups demonstrated superior inhibition compared to their ester counterparts .
  • Antimicrobial Evaluation : A study assessed various synthesized pyrazoles against bacterial strains, revealing that compounds with halogen substitutions exhibited enhanced activity against E. coli and Pseudomonas aeruginosa .
  • Cytotoxicity Testing : In a study involving lung cancer cell lines, derivatives of this compound were shown to induce apoptosis at micromolar concentrations, indicating potential as anticancer agents .

Q & A

Q. How can researchers optimize the enantiomeric excess (ee) in catalytic asymmetric synthesis?

  • Answer:
  • Ligand Screening: Test chiral phosphines (e.g., Josiphos) or N-heterocyclic carbenes (NHCs).
  • Solvent Effects: Use toluene or DCM to enhance stereoselectivity vs. polar aprotic solvents.
  • In Situ Monitoring: Employ ReactIR or inline NMR to adjust reaction parameters dynamically .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses?

  • Answer:
  • Intermediate Characterization: Isolate and validate each step via LC-MS to identify bottlenecks.
  • Purification Techniques: Use flash chromatography with gradients (e.g., 0–10% MeOH in DCM) or preparative HPLC.
  • Catalyst Recycling: Immobilize expensive catalysts (e.g., Pd/C) on silica or magnetic nanoparticles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.